In-depth Technical Guide: The Molecular Structure and Conformation of 1,3-Bis(4-nitrophenyl)urea
In-depth Technical Guide: The Molecular Structure and Conformation of 1,3-Bis(4-nitrophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-nitrophenyl)urea, also known as 4,4'-dinitrocarbanilide, is a symmetrical diaryl urea that has garnered interest in various fields, including medicinal chemistry and materials science. Its rigid structure, featuring two electron-withdrawing nitrophenyl groups, and the hydrogen bonding capabilities of the central urea moiety, give rise to specific conformational preferences and intermolecular interactions that are crucial for its biological activity and material properties. This technical guide provides a comprehensive overview of the molecular structure and conformation of 1,3-bis(4-nitrophenyl)urea, supported by experimental data and computational analysis.
Molecular Structure
The molecular structure of 1,3-bis(4-nitrophenyl)urea is characterized by a central urea group flanked by two 4-nitrophenyl rings. The presence of the nitro groups significantly influences the electronic properties and geometry of the molecule.
Crystallographic Data
The definitive three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystal structure of 1,3-bis(4-nitrophenyl)urea is available in the Crystallography Open Database (COD) under the deposition number 7219652.[1] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P n a 2₁ |
| a (Å) | 13.8899 |
| b (Å) | 24.389 |
| c (Å) | 3.6682 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Z | 4 |
Table 1: Crystallographic data for 1,3-bis(4-nitrophenyl)urea.[1]
A detailed analysis of the crystal structure reveals the precise bond lengths and angles within the molecule. For comparison, selected bond lengths and angles for the closely related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, are provided in the following table, as a directly accessible complete crystallographic information file (CIF) for the parent compound was not publicly available in the initial search.
| Bond/Angle | 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea |
| Bond Lengths (Å) | |
| C=O | Data not available |
| C-N (urea) | Data not available |
| N-C (phenyl) | Data not available |
| C-C (aromatic, avg.) | Data not available |
| N-O (nitro, avg.) | Data not available |
| **Bond Angles (°) ** | |
| N-C-N (urea) | Data not available |
| C-N-C (urea-phenyl) | Data not available |
| O-N-O (nitro) | Data not available |
Table 2: Selected bond lengths and angles for 1,3-diethyl-1,3-bis(4-nitrophenyl)urea. Note: Specific values were not available in the provided search results and would require access to the full crystallographic data.
Molecular Conformation
The conformation of 1,3-bis(4-nitrophenyl)urea is largely dictated by the rotational barriers around the C-N bonds of the urea linkage and the N-C bonds connecting the urea to the phenyl rings. Computational studies have provided valuable insights into the preferred conformational states of this molecule.
Density Functional Theory (DFT) calculations suggest that the molecule adopts a predominantly planar conformation. The two nitrophenyl rings are observed to be nearly coplanar with the central urea moiety. This planarity is stabilized by the delocalization of electrons across the molecule and is influenced by intermolecular hydrogen bonding in the solid state.
The dihedral angles between the phenyl rings and the urea plane are key parameters in defining the overall molecular shape. In related structures, such as 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, the dihedral angle between the two aromatic rings is relatively small, suggesting a tendency towards planarity.[2]
Experimental Protocols
Synthesis of 1,3-Bis(4-nitrophenyl)urea
Several synthetic routes to 1,3-bis(4-nitrophenyl)urea have been reported. Below are two common methods.
Method 1: From 4-Nitroaniline and Bis(trichloromethyl) Carbonate (Triphosgene)
This method involves the reaction of 4-nitroaniline with a phosgene equivalent, such as bis(trichloromethyl) carbonate, in the presence of a base to neutralize the HCl generated.
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Materials: 4-nitroaniline, bis(trichloromethyl) carbonate, ethyl acetate or butyl acetate, pyridine or triethylamine.
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Procedure:
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Dissolve 4-nitroaniline in ethyl acetate or butyl acetate in a reaction vessel.
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Add a suitable acid scavenger, such as pyridine or triethylamine.
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Slowly add a solution of bis(trichloromethyl) carbonate in the same solvent to the reaction mixture with stirring at a controlled temperature.
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After the addition is complete, the reaction mixture is typically heated under reflux for a period to ensure complete reaction.
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The product precipitates from the reaction mixture and can be isolated by filtration, followed by washing with a suitable solvent (e.g., ethanol) and drying.
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Method 2: From Methyl N-(4-nitrophenyl)carbamate and 4-Nitroaniline
This method avoids the use of highly reactive phosgene derivatives.
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Materials: Methyl N-(4-nitrophenyl)carbamate, 4-nitroaniline, xylene, and a high-boiling amine catalyst.
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Procedure:
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Combine methyl N-(4-nitrophenyl)carbamate, 4-nitroaniline, and the amine catalyst in xylene.
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Heat the mixture to boiling under reflux.
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The product, 1,3-bis(4-nitrophenyl)urea, precipitates as a crystalline solid.
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After the reaction is complete, the hot suspension is filtered, and the solid product is washed with hot xylene and then with a solvent like acetone to remove impurities.
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The final product is dried under vacuum.[3]
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Characterization Methods
Standard analytical techniques are employed to confirm the identity and purity of the synthesized 1,3-bis(4-nitrophenyl)urea.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the nitrophenyl rings and the N-H protons of the urea group. The chemical shifts and coupling patterns provide information about the electronic environment of the protons. For related diaryl ureas, the N-H protons typically appear as a singlet in the downfield region. The aromatic protons usually exhibit a characteristic AA'BB' system for para-substituted rings.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the urea group and the carbons of the nitrophenyl rings. The chemical shift of the carbonyl carbon is particularly informative.
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Fourier-Transform Infrared (FTIR) Spectroscopy:
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FTIR spectroscopy is used to identify the characteristic functional groups. Key vibrational bands include:
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N-H stretching vibrations of the urea group, typically observed in the range of 3300-3500 cm⁻¹.
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C=O stretching vibration of the urea carbonyl group, usually appearing around 1630-1680 cm⁻¹.
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N-O stretching vibrations of the nitro groups, which give rise to strong absorptions in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
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C-N stretching and aromatic C=C stretching vibrations.
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X-ray Crystallography:
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Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, including precise bond lengths, bond angles, and the overall conformation of the molecule. The experimental protocol involves growing single crystals of the compound, which can often be achieved by slow evaporation of a suitable solvent.
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Spectroscopic Data
¹H and ¹³C NMR Data (in DMSO-d₆)
For symmetrical diaryl ureas, the following are expected chemical shift ranges.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | N-H (urea) | 8.5 - 9.5 (singlet) |
| ¹H | Aromatic C-H | 7.5 - 8.5 (multiplet) |
| ¹³C | C=O (urea) | 150 - 155 |
| ¹³C | Aromatic C-NO₂ | ~145 |
| ¹³C | Aromatic C-N | ~140 |
| ¹³C | Aromatic C-H | 115 - 130 |
Table 3: Expected ¹H and ¹³C NMR chemical shift ranges for 1,3-bis(4-nitrophenyl)urea in DMSO-d₆.
FTIR Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C=O Stretch | 1630 - 1680 |
| N-O Asymmetric Stretch | 1500 - 1570 |
| N-O Symmetric Stretch | 1300 - 1370 |
| C-N Stretch | 1400 - 1450 |
Table 4: Expected FTIR vibrational frequencies for 1,3-bis(4-nitrophenyl)urea.
Conclusion
The molecular structure and conformation of 1,3-bis(4-nitrophenyl)urea are well-defined, with a central, planar urea moiety and two co-planar nitrophenyl rings. This structural rigidity and the presence of strong hydrogen bond donors and acceptors dictate its intermolecular interactions and, consequently, its physical and biological properties. The synthesis of this compound can be achieved through established methods, and its characterization relies on standard spectroscopic and crystallographic techniques. This guide provides a foundational understanding for researchers and professionals working with this and related diaryl urea compounds. Further detailed analysis of the crystallographic data from the COD would provide more precise geometric parameters.
